Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate
Overview
Description
Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate typically involves the cyclization of 5-acetyl-4-aminopyrimidines. This process can be carried out by heating the starting materials under reflux with sodium methoxide in butanol. The reaction involves the acetyl methyl group and the amide carbonyl moiety, leading to the formation of the pyridopyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce dihydropyrimidine derivatives .
Scientific Research Applications
Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Investigated for its antiproliferative and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can disrupt cellular signaling pathways, leading to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: Known for their antiproliferative and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidines: Studied for their potential as CDK2 inhibitors in cancer treatment
Uniqueness
Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate is unique due to its specific structural features, such as the tert-butyl ester group and the hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
tert-butyl 4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-4-8-9(6-15)13-7-14-10(8)16/h7H,4-6H2,1-3H3,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNCQJLEINZUNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142188-60-0 | |
Record name | tert-butyl 4-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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